molecular formula C9H14F2O2 B2795832 1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde CAS No. 2001950-92-9

1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde

Cat. No.: B2795832
CAS No.: 2001950-92-9
M. Wt: 192.206
InChI Key: JVODXUKEMZCMBR-UHFFFAOYSA-N
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Description

1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde is a fluorinated cyclohexane derivative featuring an ethoxy group (-OCH₂CH₃) and a carbaldehyde (-CHO) functional group at position 1, along with two fluorine atoms at the 4,4-positions of the cyclohexane ring.

Properties

IUPAC Name

1-ethoxy-4,4-difluorocyclohexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-2-13-8(7-12)3-5-9(10,11)6-4-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVODXUKEMZCMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC(CC1)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-4,4-difluorocyclohexane-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

    Ethoxylation: The 4,4-difluorocyclohexanone undergoes an ethoxylation reaction to introduce the ethoxy group.

    Formylation: The final step involves the formylation of the ethoxylated intermediate to introduce the aldehyde group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid.

    Reduction: 1-Ethoxy-4,4-difluorocyclohexane-1-methanol.

    Substitution: Products depend on the nucleophile used (e.g., 1-ethoxy-4-fluoro-4-substituted-cyclohexane-1-carbaldehyde).

Scientific Research Applications

1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-4,4-difluorocyclohexane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Molecular Formula Functional Groups Substituents Key Properties/Applications Reference
1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde C₉H₁₂F₂O₂ (inferred) Carbaldehyde, ethoxy 4,4-difluoro Potential intermediate for fluorinated drug design
1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid C₉H₁₄F₂O₂ Carboxylic acid, ethyl 4,4-difluoro Higher polarity due to -COOH; used in polymer synthesis
4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde C₉H₁₂O₃ Carbaldehyde, dioxo 4,4-dimethyl Reactivity in aldol condensations; higher thermal instability
1-Ethoxy-4,4-dimethylpent-1-en-3-one C₉H₁₆O₂ Ketone, ethoxy 4,4-dimethyl Lower reactivity of ketone vs. aldehyde; solvent applications
(1E)-1-Ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one C₇H₅F₅O₂ Ketone, ethoxy 4,4,5,5,5-pentafluoro Enhanced electronegativity; catalyst in fluorination reactions

Key Observations

Functional Group Impact :

  • The carbaldehyde group in the target compound (vs. carboxylic acid in or ketone in ) increases electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions).
  • Ethoxy vs. Ethyl : The ethoxy group (-OCH₂CH₃) enhances solubility in polar aprotic solvents compared to the ethyl group in .

Fluorine Substitution: The 4,4-difluoro substitution in the target compound reduces ring strain and increases metabolic stability compared to non-fluorinated analogs. However, the pentafluoro substituent in significantly elevates electronegativity, altering reaction pathways .

Steric and Electronic Effects: 4,4-Dimethyl groups in and introduce steric hindrance, slowing down reactions at the carbaldehyde or ketone positions.

Biological Activity

1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde is a compound of growing interest in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores its synthesis, biological interactions, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound features an ethoxy group, two fluorine atoms, and an aldehyde functional group attached to a cyclohexane ring. The synthesis typically involves:

  • Starting Material : 4,4-difluorocyclohexanone.
  • Ethoxylation : The introduction of the ethoxy group.
  • Formylation : The final step where the aldehyde group is added.

This multi-step synthesis allows for the production of the compound with high purity and yield under optimized conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde group can participate in nucleophilic addition reactions with biomolecules such as proteins and nucleic acids. This interaction may lead to modulation of biochemical pathways, although specific targets remain under investigation .

Potential Applications

  • Medicinal Chemistry : The compound is being explored for its potential therapeutic properties, particularly as a building block in drug development. Its unique structure may confer specific pharmacological activities .
  • Biological Studies : Research indicates that it may exhibit enzyme inhibition properties or act as a ligand in biochemical assays, making it valuable in studying enzyme kinetics and interactions within biological systems .
  • Environmental Impact : Studies have shown that organofluorine compounds like this compound can undergo biotransformation in microbial systems, such as Cunninghamella elegans. This highlights its potential environmental interactions and metabolic pathways .

Comparative Analysis

To better understand the significance of this compound in comparison to similar compounds, a table summarizing key features is presented below:

CompoundFunctional GroupsUnique Features
This compoundEthoxy, AldehydeTwo fluorine atoms; potential for diverse reactivity
4-Fluorocyclohexane-1-carbaldehydeAldehydeLacks ethoxy group; one fluorine atom
4,4-DifluorocyclohexanoneKetoneLacks both ethoxy and aldehyde groups

This comparison illustrates the unique position of this compound among related compounds due to its dual functionality and fluorination.

Case Studies and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies using enzyme assays have shown dose-dependent inhibition patterns .
  • Microbial Metabolism : Investigations into the metabolic fate of this compound in microbial systems have revealed insights into its biodegradation pathways and potential environmental implications .

Q & A

Q. What are the optimal synthetic routes for 1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclohexane derivatives with fluorination and ethoxy substitution. Key steps include:
  • Fluorination : Use of difluorinating agents (e.g., DAST or XtalFluor) under anhydrous conditions at low temperatures (−78°C to 0°C) to avoid side reactions.
  • Ethoxy Introduction : Williamson ether synthesis or nucleophilic substitution with ethyl halides, requiring base catalysts like NaH or K₂CO₃ .
  • Carbaldehyde Formation : Oxidation of alcohol intermediates (e.g., using PCC or Swern oxidation) under controlled conditions to prevent over-oxidation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Yield optimization depends on stoichiometric ratios and reaction time monitoring via TLC .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
Technique Key Parameters Application
¹H/¹³C NMR Chemical shifts for ethoxy (δ ~1.3 ppm for CH₃, δ ~3.5 ppm for OCH₂) and aldehyde (δ ~9.8 ppm)Confirm substituent positions and purity .
¹⁹F NMR Fluorine coupling constants (J ~12–15 Hz for geminal difluoro groups)Verify 4,4-difluoro configuration .
IR Spectroscopy Peaks at ~1700 cm⁻¹ (C=O stretch), ~1100 cm⁻¹ (C-F stretch)Functional group validation .
X-ray Crystallography Dihedral angles between cyclohexane and aldehyde groupsConfirm stereoelectronic effects .

Q. What are the key considerations in designing experiments to study the compound’s reactivity in nucleophilic additions or cross-coupling reactions?

  • Methodological Answer :
  • Substituent Effects : The electron-withdrawing difluoro and aldehyde groups enhance electrophilicity, favoring nucleophilic attacks at the carbonyl carbon. Ethoxy groups may sterically hinder reactions at the cyclohexane ring .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Catalyst Compatibility : Palladium catalysts (e.g., Pd(PPh₃)₄) require degassing to prevent oxidation of the aldehyde group .

Advanced Research Questions

Q. How does fluorination at the 4,4-positions influence the compound’s conformational dynamics and solubility in biphasic systems?

  • Methodological Answer :
  • Conformational Analysis : DFT calculations (B3LYP/6-31G*) reveal that fluorination induces chair conformations with axial fluorines, reducing ring puckering energy by ~2–3 kcal/mol compared to non-fluorinated analogs .
  • Solubility : LogP values (estimated via HPLC) indicate increased hydrophobicity (LogP ~2.5) compared to non-fluorinated analogs (LogP ~1.8), making it suitable for lipid bilayer studies .

Q. What are the challenges in achieving regioselective functionalization of the cyclohexane ring without disrupting the aldehyde group?

  • Methodological Answer :
  • Protection Strategies : Use of trityl or silyl ethers to protect the aldehyde during ring functionalization. For example, TMS-protected aldehydes withstand Grignard additions to the cyclohexane ring .
  • Catalytic Control : Rhodium-catalyzed C-H activation (e.g., with [Cp*RhCl₂]₂) selectively targets the 2-position of the cyclohexane ring, avoiding aldehyde interference .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interactions with biological targets like enzymes or receptors?

  • Methodological Answer :
  • Docking Workflow :

Protein Preparation : Retrieve target structures (e.g., cytochrome P450) from PDB; optimize hydrogen bonding networks.

Ligand Parameterization : Assign partial charges using AM1-BCC and optimize geometry with MMFF93.

Binding Site Analysis : Grid-based scoring (AutoDock Vina) identifies favorable interactions between the aldehyde group and catalytic lysine residues .

  • Validation : Compare docking scores (ΔG ~−8.5 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from PubChem and DSSTox, focusing on assay conditions (e.g., cell lines, concentration ranges). For example, discrepancies in IC₅₀ values for fluorinated cyclohexanes may arise from differences in mitochondrial toxicity assays (MTT vs. resazurin) .
  • Structural Clustering : Group analogs by substituent patterns (e.g., ethoxy vs. methoxy) and correlate with activity trends using PCA .

Q. What experimental and computational approaches are needed to design enantioselective syntheses of chiral derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use of Evans’ oxazaborolidines for asymmetric aldol reactions or Sharpless epoxidation to introduce stereocenters .
  • DFT-Guided Design : Calculate transition state energies (ωB97X-D/def2-TZVP) to predict enantiomeric excess (ee) for catalytic systems .

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